N-(4-ethoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
N-(4-ethoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of an ethoxyphenyl group, a methylsulfonyl group, and a piperidine ring
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-21-14-6-4-13(5-7-14)16-15(18)12-8-10-17(11-9-12)22(2,19)20/h4-7,12H,3,8-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMQAVYJKJDCOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641020 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethoxyphenyl and methylsulfonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N-(4-ethoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, or other proteins.
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
N-(4-ethoxyphenyl)piperidine-4-carboxamide: Lacks the methylsulfonyl group, which may result in different chemical properties and biological activities.
N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-4-carboxamide: Contains a methoxy group instead of an ethoxy group, potentially altering its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
